N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)isobutyramide (ML293) is a novel, selective, and brain-penetrant positive allosteric modulator (PAM) of the muscarinic acetylcholine receptor subtype 4 (M4). [, , ] This compound represents a new structural class of M4 PAMs and has demonstrated promising potential for further investigation as a therapeutic agent for various neurological and psychiatric disorders. [, , ]
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)isobutyramide (ML293) acts as a positive allosteric modulator (PAM) of the muscarinic acetylcholine receptor subtype 4 (M4). [, , ] This means it binds to an allosteric site (a site other than the acetylcholine binding site) on the M4 receptor and enhances the effects of acetylcholine when it binds to the receptor. [, , ] While the specific details of its interaction with the M4 receptor haven't been fully elucidated in the provided abstracts, this mechanism of action suggests its potential in modulating cholinergic signaling, which is implicated in various neurological and psychiatric conditions. [, , ]
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)isobutyramide (ML293) has been primarily investigated for its potential in modulating the activity of the muscarinic 4 (M4) receptor. [, , ] While specific applications are not explicitly detailed in the provided abstracts, its classification as a selective and brain-penetrant M4 PAM suggests potential applications in research related to:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2